molecular formula C11H13BrO3 B11925032 3-Bromo-4-(isopropoxymethyl)benzoic acid CAS No. 1131594-13-2

3-Bromo-4-(isopropoxymethyl)benzoic acid

Cat. No.: B11925032
CAS No.: 1131594-13-2
M. Wt: 273.12 g/mol
InChI Key: SYDPTTFGANLEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(isopropoxymethyl)benzoic acid is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isopropoxymethyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(isopropoxymethyl)benzoic acid typically involves the following steps:

    Bromination: The starting material, 4-(isopropoxymethyl)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the third position.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for bromination and purification can enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(isopropoxymethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-(isopropoxymethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(isopropoxymethyl)benzoic acid depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(isopropoxymethyl)benzoic acid is unique due to the presence of the isopropoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific synthetic and medicinal applications .

Properties

CAS No.

1131594-13-2

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-bromo-4-(propan-2-yloxymethyl)benzoic acid

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-6-9-4-3-8(11(13)14)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

SYDPTTFGANLEIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

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